cis-Ned19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H31FN4O3 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

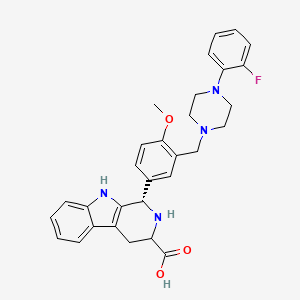

(1S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25?,28-/m0/s1 |

InChI Key |

FUHCEERDBRGPQZ-NMXAJACMSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of cis-Ned19 Action on Two-Pore Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes and endosomes. This Ca²⁺ release is mediated by two-pore channels (TPCs), a family of ion channels localized to the membranes of these organelles. The NAADP-TPC signaling pathway is implicated in a multitude of cellular processes, making it a critical target for pharmacological intervention. cis-Ned19, a cell-permeant fluorescent small molecule, has emerged as a valuable tool for investigating this pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound on TPCs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action of this compound

This compound functions as a specific antagonist of the NAADP-mediated Ca²⁺ signaling pathway. Its primary mechanism involves the inhibition of Ca²⁺ release from acidic stores by acting on the TPC complex. While the precise binding site of NAADP on the TPC complex is still under investigation, it is widely accepted that TPCs are the channels responsive to NAADP stimulation.[1] this compound, as a structural analogue of NAADP, is thought to interfere with this activation process.

The interaction is not a simple competitive antagonism at the NAADP binding site. Studies have suggested a more complex, non-competitive mechanism of inhibition. Evidence points to the existence of two distinct binding sites for NAADP on its receptor: a high-affinity "locking" site responsible for desensitization and a low-affinity "opening" site that triggers channel activation. Ned-19 and its analogues have been instrumental in dissecting these sites. For instance, Ned-19 inhibits both NAADP-induced Ca²⁺ release and radiolabeled NAADP binding, suggesting it interacts with the high-affinity site.

Functionally, the application of this compound leads to a reduction in the frequency and amplitude of NAADP-evoked Ca²⁺ signals. This inhibitory effect has been observed across various cell types, including smooth muscle cells and T-lymphocytes.[2] The fluorescence of this compound has been utilized to demonstrate its colocalization with lysosomal markers, confirming its site of action within the cell.[2]

Quantitative Data

The following table summarizes the key quantitative parameters describing the interaction of this compound and its stereoisomer, trans-Ned19, with the NAADP/TPC signaling pathway.

| Compound | Parameter | Value | Species/System | Experimental Condition | Reference |

| This compound | IC₅₀ | 2.7 µM | Rat | Norepinephrine-induced [Ca²⁺]i rise in aortic smooth muscle cells | [3] |

| trans-Ned19 | IC₅₀ | 8.9 µM | Rat | Norepinephrine-induced [Ca²⁺]i rise in aortic smooth muscle cells | |

| Ned-19 | IC₅₀ | 4 µM | Sea Urchin | [³²P]NAADP competition binding assay in egg homogenate | |

| Ned-19 | Kᵢ (estimated) | ~190 nM | Sea Urchin | Calculated from IC₅₀ using the Cheng-Prusoff equation* |

*The Kᵢ value was estimated using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₐ)), where the IC₅₀ is 4 µM, the concentration of the radioligand ([³²P]NAADP) is assumed to be equal to its Kₐ (~0.2 nM), and the Kₐ of NAADP is approximately 0.2 nM.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NAADP-Mediated Calcium Release Assay

This assay measures the ability of this compound to inhibit NAADP-induced Ca²⁺ release from intracellular stores.

-

Cell Preparation:

-

Culture cells of interest (e.g., rat aortic smooth muscle cells) to 80-90% confluency.

-

For suspension cells, harvest and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

For adherent cells, experiments can be performed directly on coverslips.

-

-

Fluorescent Dye Loading:

-

Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash cells to remove excess dye.

-

-

Antagonist Pre-incubation:

-

Pre-incubate the dye-loaded cells with varying concentrations of this compound for 10-30 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

NAADP Stimulation:

-

Establish a baseline fluorescence reading.

-

Add a submaximal concentration of an agonist that generates NAADP (e.g., norepinephrine) or introduce NAADP directly into permeabilized cells.

-

-

Fluorescence Measurement:

-

Record changes in fluorescence intensity over time using a fluorescence microscope or plate reader.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm) is measured.

-

-

Data Analysis:

-

Calculate the change in intracellular Ca²⁺ concentration ([Ca²⁺]i) based on the fluorescence signal.

-

Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.

-

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for the NAADP binding site.

-

Membrane Preparation:

-

Homogenize a source rich in NAADP receptors (e.g., sea urchin eggs or cells overexpressing TPCs) in an ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled NAADP (e.g., [³²P]NAADP), and varying concentrations of unlabeled this compound.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NAADP).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding as a function of the this compound concentration to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on TPC ion channel activity.

-

Lysosome Isolation and Patching:

-

Isolate enlarged lysosomes from cells overexpressing the TPC of interest.

-

Using a glass micropipette, form a high-resistance seal with the lysosomal membrane (lysosome-attached patch).

-

Alternatively, whole-lysosome recordings can be performed.

-

-

Channel Recording:

-

Apply a voltage clamp to the lysosomal patch and record the single-channel or whole-lysosome currents.

-

Establish a baseline recording of TPC activity.

-

-

Compound Application:

-

Perfuse NAADP into the bath solution to activate TPCs and record the resulting increase in channel activity.

-

Subsequently, apply this compound to the bath and observe its effect on NAADP-activated TPC currents.

-

-

Data Analysis:

-

Analyze the patch-clamp recordings to determine changes in channel open probability, single-channel conductance, and mean open/closed times in the presence of this compound.

-

Fluorescence Microscopy for Lysosomal Colocalization

This method visualizes the subcellular localization of this compound.

-

Cell Culture and Staining:

-

Plate cells on glass-bottom dishes or coverslips.

-

Incubate the cells with a fluorescent lysosomal marker (e.g., LysoTracker Red DND-99) according to the manufacturer's protocol.

-

Incubate the cells with fluorescent this compound (which is intrinsically fluorescent).

-

-

Image Acquisition:

-

Wash the cells to remove excess probes.

-

Acquire images using a confocal or super-resolution fluorescence microscope, capturing separate images for the lysosomal marker and this compound fluorescence.

-

-

Colocalization Analysis:

-

Merge the images from the different fluorescence channels.

-

Quantitatively analyze the degree of colocalization between the this compound signal and the lysosomal marker using statistical methods such as Pearson's correlation coefficient or Manders' overlap coefficient.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Cellular Functions of cis-Ned19

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ned19 is a potent, cell-permeant small molecule that has emerged as a critical pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. It functions primarily as an antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Ca²⁺ release from acidic organelles. Its principal targets are the Two-Pore Channels (TPCs) located on the membranes of endosomes and lysosomes. By inhibiting these channels, this compound allows for the detailed study of the physiological and pathological roles of NAADP-TPC signaling axes in a multitude of cellular processes, including smooth muscle contraction, T-cell activation, autophagy, and cell death. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on cellular functions, quantitative data on its activity, and detailed experimental protocols for its use.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Release

The primary function of this compound is to inhibit the mobilization of intracellular calcium (Ca²⁺) from acidic stores, such as lysosomes and endosomes.[1] This action is mediated through its antagonism of the NAADP signaling pathway.

1.1. Targeting Two-Pore Channels (TPCs)

NAADP is recognized as the most potent Ca²⁺-releasing second messenger.[2][3] It triggers Ca²⁺ release by activating Two-Pore Channels (TPCs), which are ion channels localized within the endolysosomal system.[1][4] There are two main isoforms, TPC1 and TPC2. This compound acts as a structural analogue of NAADP and an inhibitor of TPCs. Studies in rat aortic smooth muscle cells (SMCs) have shown that the effects of norepinephrine (NE), a hormone that triggers Ca²⁺ release, are significantly reduced by both pharmacological blockade of TPCs with Ned-19 and genetic knockdown of TPC1. This suggests that TPC1 is a key target for this compound in this cell type. In other systems, Ned-19 has been shown to antagonize NAADP activation of TPC2.

1.2. Subcellular Localization

The site of action for this compound is consistent with the localization of its targets. Fluorescently labeled this compound demonstrates a high degree of colocalization with LysoTracker, a probe for acidic organelles like lysosomes and endosomes, in smooth muscle cells. This vesicular compartment localization confirms that this compound can access its target TPCs within the cell. No significant fluorescence from this compound is typically observed in the endoplasmic reticulum, mitochondria, or at the plasma membrane.

1.3. Concentration-Dependent Effects

The action of Ned-19 isomers can be complex and concentration-dependent. While generally considered an antagonist, studies on TPC2 have shown that Ned-19 can potentiate NAADP activation at nanomolar concentrations while acting as a non-competitive antagonist at micromolar concentrations. In memory CD4⁺ T cells, trans-Ned19 was observed to stimulate Ca²⁺ flux at concentrations between 50-200 µM but inhibit it at 250-300 µM. This dual activity underscores the importance of careful dose-response studies in any new experimental system.

Key Cellular Functions Modulated by this compound

By modulating Ca²⁺ release from acidic stores, this compound impacts a cascade of downstream cellular events.

2.1. Regulation of Intracellular Calcium Signaling

The most direct and well-documented function of this compound is the inhibition of agonist-induced Ca²⁺ signaling.

-

In Smooth Muscle Cells (SMCs): this compound effectively inhibits the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by norepinephrine (NE). This, in turn, leads to the relaxation of aortic rings pre-constricted by NE, demonstrating a direct link between TPC-mediated Ca²⁺ signaling and vascular tone. The inhibitory effect on Ca²⁺ signals induced by other agonists like angiotensin II, vasopressin, and 5-HT is notably weaker.

-

In T-Lymphocytes: The NAADP pathway is crucial for T-cell activation following T-cell receptor (TCR) stimulation. Ned-19 has been shown to inhibit TCR-mediated Ca²⁺ flux and subsequent downstream effector functions, including proliferation and cytokine production in memory CD4⁺ T cells.

2.2. Modulation of Autophagy

Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered in autophagosomes and delivered to lysosomes for breakdown. Lysosomal function and Ca²⁺ signaling are intimately linked to autophagic regulation.

-

Inhibition of Autophagic Flux: By blocking TPCs, Ned-19 can interfere with autophagic processes. In Dictyostelium, treatment with trans-Ned-19 reduced autophagic flux to levels seen in TPC2 knockout cells, establishing a positive correlation between TPC2 activity and autophagy. In other contexts, Ned-19 has been shown to inhibit the induction of autophagy by glutamate and also to inhibit basal autophagy flux. This suggests that TPC-mediated Ca²⁺ release is a necessary signal for the progression of autophagy.

2.3. Influence on Cell Death and Survival

The interplay between Ca²⁺ signaling, autophagy, and cell death is complex. Autophagy can be both a pro-survival and a pro-death mechanism depending on the cellular context. By altering fundamental processes like Ca²⁺ homeostasis and autophagy, this compound can indirectly influence cell fate.

-

Autophagy-NAD⁺-Cell Death Axis: In models of Niemann-Pick type C1 disease, a lysosomal storage disorder, impaired autophagy leads to a collapse of intracellular NAD⁺ pools, triggering cell death. Pharmacological rescue of the autophagy deficiency was sufficient to restore NAD⁺ levels and improve cell viability. As an inhibitor of autophagy, this compound could potentially exacerbate cell death in contexts where autophagic flux is critical for cell survival.

-

Scaffolding for Death Complexes: Core autophagy machinery components can sometimes act as scaffolds for cell death-inducing signaling complexes. While a direct role for this compound in this process is not yet defined, its ability to modulate the autophagic state could theoretically influence these interactions.

Quantitative Data Summary

The potency of Ned-19 isomers varies between cell types and the specific agonist used. The following table summarizes key quantitative data from published studies.

| Compound | Cell Type | Agonist | Effect Measured | IC₅₀ / Concentration | Citation |

| This compound | Rat Aortic SMCs | 100 µM Norepinephrine | Inhibition of [Ca²⁺]i rise | IC₅₀ = 2.7 µM | |

| trans-Ned19 | Rat Aortic SMCs | 100 µM Norepinephrine | Inhibition of [Ca²⁺]i rise | IC₅₀ = 8.9 µM | |

| This compound | Rat Aortic SMCs | 5-HT, Ang II, AVP | Slight decrease in [Ca²⁺]i rise | 25 µM | |

| This compound | HUVECs | 1 µM Histamine | Strong suppression of [Ca²⁺]i rise | ~25 µM | |

| trans-Ned19 | HUVECs | 1 µM Histamine | Strong suppression of [Ca²⁺]i rise | ~25 µM | |

| trans-Ned19 | Murine Naïve CD4⁺ T cells | anti-CD3 mAb | Concentration-dependent decrease of Ca²⁺ signaling | 10-50 µM | |

| trans-Ned19 | Memory CD4⁺ T cells | NAADP-AM | Suppression of Ca²⁺ flux | 250 µM | |

| Ned-19 | Recombinant TPC2 | 10 nM NAADP | Antagonism of channel activation | 1 µM | |

| Ned-19 | Recombinant TPC2 | 10 nM NAADP | Potentiation of channel activation | 30-100 nM |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for studying the effects of this compound.

4.1. Protocol: Subcellular Localization of this compound via Fluorescence Microscopy

-

Objective: To visualize the localization of this compound within cells and determine its colocalization with acidic organelles.

-

Methodology:

-

Culture cells (e.g., smooth muscle cells) on glass coverslips suitable for microscopy.

-

Prepare a working solution of fluorescently-tagged this compound (e.g., 20 µM) and a lysosomal probe (e.g., 75 nM LysoTracker Red DND-99) in an appropriate imaging medium (e.g., DMEM FluoroBright).

-

Incubate the cells with the dual-probe medium for 20-60 minutes at 37°C in a 5% CO₂ atmosphere.

-

Wash the cells twice with fresh medium to remove unbound probes.

-

Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the specific fluorophores used.

-

Analysis: Perform a colocalization analysis using appropriate software to quantify the degree of overlap between the this compound signal and the LysoTracker signal.

-

4.2. Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) Dynamics

-

Objective: To measure the effect of this compound on agonist-induced changes in cytosolic free Ca²⁺ concentration.

-

Methodology:

-

Load cultured cells with a ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent Ca²⁺ indicator according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Pre-incubate a subset of cells with the desired concentration of this compound (or vehicle control) for 10-60 minutes prior to stimulation.

-

Place the cells on a fluorescence microscope or in a fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Add the specific agonist (e.g., norepinephrine, anti-CD3 antibody) to stimulate Ca²⁺ release and record the change in fluorescence over time.

-

Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-4). Compare the peak amplitude or area under the curve between control and this compound-treated groups.

-

4.3. Protocol: siRNA-Mediated Knockdown of TPCs

-

Objective: To genetically validate that the effects of an agonist are mediated by a specific TPC isoform, complementing the pharmacological data from this compound.

-

Methodology:

-

Select and synthesize small interfering RNAs (siRNAs) specific to the target TPC isoform (e.g., TPC1 or TPC2) and a non-targeting control siRNA.

-

Transfect the cells (e.g., smooth muscle cells) with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 48-72 hours to allow for target protein knockdown.

-

Validation: Confirm the knockdown efficiency by performing RT-qPCR to measure mRNA levels or Western blotting to measure protein levels of the target TPC.

-

Functional Assay: Perform the intracellular calcium measurement assay (Protocol 4.2) on the siRNA-treated cells, stimulating with the relevant agonist (e.g., norepinephrine).

-

Analysis: Compare the agonist-induced Ca²⁺ response in cells treated with TPC-specific siRNA to the response in cells treated with non-targeting control siRNA. A significant reduction in the response validates the involvement of that TPC isoform.

-

Visualizations: Pathways and Workflows

NAADP Signaling and this compound Inhibition

Caption: NAADP signaling pathway and the inhibitory action of this compound on TPC1.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for testing this compound's effect on agonist-induced Ca²⁺ signaling.

Logical Relationship of this compound's Cellular Impact

Caption: Logical flow from this compound administration to its ultimate cellular effects.

References

- 1. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the impact of trans-ned-19 on two-Pore channel 2 mutants of Dictyostelium: changes in intracellular calcium levels and subsequent effect on autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of cis-Ned19: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of cis-Ned19, a valuable chemical probe for studying nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium signaling. This compound, and its more potent stereoisomer trans-Ned19, were identified through a ligand-based virtual screen and have since become instrumental in elucidating the role of two-pore channels (TPCs) in cellular calcium homeostasis. This document details the likely synthetic pathway, summarizes key quantitative data, provides in-depth experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Mechanism of Action

This compound was discovered as part of a virtual screening effort to identify novel antagonists of the NAADP signaling pathway.[1] Researchers used the three-dimensional shape and electrostatic properties of NAADP to search the ZINC database for structurally similar, commercially available compounds.[1] The initial hit, a mixture of diastereomers, was subsequently separated and characterized, yielding this compound and the more potent trans-Ned19.[1]

The primary mechanism of action of this compound is the antagonism of NAADP receptors, which are now understood to be the two-pore channels (TPCs), particularly TPC1 and TPC2.[2][3] These channels are located on the membranes of acidic organelles such as lysosomes and endosomes. NAADP binding to its receptor complex is proposed to follow a "two-binding site" model, consisting of a high-affinity "locking" site and a low-affinity "opening" site. At low concentrations, NAADP binds to the high-affinity site, leading to receptor desensitization, while higher concentrations are required to bind to the low-affinity site and trigger calcium release. This compound acts as an antagonist at these receptors, blocking the mobilization of Ca2+ from these acidic stores.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available, the foundational research indicates that it is synthesized from L-tryptophan. The chemical name of this compound is (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. Based on this structure and the starting material, the synthesis likely involves a Pictet-Spengler reaction.

The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydro-β-carbolines from a β-arylethylamine (in this case, derived from L-tryptophan) and an aldehyde or ketone. The stereochemistry of the final product can be influenced by the reaction conditions.

A plausible, though unconfirmed, synthetic route would involve:

-

Preparation of the Aldehyde Component: Synthesis of 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-methoxybenzaldehyde. This would likely involve the reaction of a suitable benzaldehyde derivative with 1-(2-fluorophenyl)piperazine.

-

Pictet-Spengler Reaction: Condensation of L-tryptophan with the synthesized aldehyde under acidic conditions to form the tetrahydro-β-carboline core of this compound. The reaction conditions would be optimized to favor the formation of the cis diastereomer.

-

Purification: Purification of the final product would likely be achieved through chromatographic techniques to isolate the desired this compound isomer.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound and its stereoisomer trans-Ned19 in various experimental systems. These values are crucial for designing experiments and interpreting results.

| Compound | Assay | System | IC50 Value | Reference |

| This compound | Inhibition of NAADP-mediated Ca2+ release | Sea urchin egg homogenate | 800 nM | |

| Inhibition of [32P]NAADP binding | Sea urchin egg homogenate | 15 µM | ||

| Inhibition of NE-induced [Ca2+]i rise | Rat aortic smooth muscle cells | 2.7 µM | ||

| trans-Ned19 | Inhibition of NAADP-mediated Ca2+ release | Sea urchin egg homogenate | 6 nM | |

| Inhibition of [32P]NAADP binding | Sea urchin egg homogenate | 0.4 nM | ||

| Inhibition of NE-induced [Ca2+]i rise | Rat aortic smooth muscle cells | 8.9 µM |

NE: Norepinephrine

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Measurement of NAADP-Mediated Calcium Release in Intact Cells

Objective: To determine the effect of this compound on NAADP-induced intracellular calcium mobilization.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

NAADP-AM (cell-permeant NAADP analog)

-

This compound

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Preparation: Seed cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

-

Antagonist Pre-incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentration of this compound to the cells.

-

Incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO) in parallel.

-

-

Calcium Measurement:

-

Place the coverslip in a perfusion chamber on the fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add NAADP-AM to the chamber and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing it as a ratio of the baseline fluorescence (F/F0).

-

[32P]NAADP Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of NAADP to its receptors in cell homogenates.

Materials:

-

Cell or tissue homogenate expressing NAADP receptors (e.g., sea urchin egg homogenate)

-

Binding Buffer (e.g., 50 mM HEPES, pH 7.4, with 4 mM MgCl2)

-

[32P]NAADP

-

Unlabeled NAADP

-

This compound

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the cell homogenate (typically 20-50 µg of protein), [32P]NAADP (at a concentration at or below its Kd, e.g., 0.5 nM), and varying concentrations of this compound or unlabeled NAADP (for competition curve) in the binding buffer.

-

Incubation: Incubate the mixture for 30 minutes on ice.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled NAADP) from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.

-

Colocalization of this compound with Lysosomes

Objective: To visualize the subcellular localization of fluorescent this compound in relation to lysosomes.

Materials:

-

Cells cultured on glass-bottom dishes

-

This compound (utilizing its intrinsic fluorescence)

-

LysoTracker Red (or other lysosomal marker)

-

Live-cell imaging medium

-

Confocal microscope

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.

-

Staining:

-

Incubate the cells with live-cell imaging medium containing this compound (e.g., 10-50 µM) for 20-30 minutes.

-

Add LysoTracker Red to the medium and incubate for a further 30-60 minutes.

-

-

Imaging:

-

Wash the cells with fresh imaging medium.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound (excitation ~365 nm, emission ~450 nm) and LysoTracker Red (excitation ~577 nm, emission ~590 nm).

-

-

Data Analysis:

-

Analyze the acquired images for colocalization between the this compound and LysoTracker Red signals using appropriate software (e.g., ImageJ with a colocalization plugin). Pearson's correlation coefficient is a common metric for quantifying colocalization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for screening NAADP antagonists like this compound.

Caption: The two-site binding model of the NAADP receptor.

References

cis-Ned19's role in lysosomal calcium signaling

An In-Depth Technical Guide to the Role of cis-Ned19 in Lysosomal Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes, traditionally viewed as cellular recycling centers, are now recognized as critical hubs for metabolic signaling. A key aspect of their signaling function is the regulation of intracellular calcium (Ca²⁺) homeostasis. Lysosomes act as acidic Ca²⁺ stores, and the release of Ca²⁺ from these organelles plays a pivotal role in a myriad of cellular processes, including autophagy, endo-lysosomal trafficking, and nutrient sensing. A central player in the mobilization of lysosomal Ca²⁺ is the second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers Ca²⁺ release through the activation of two-pore channels (TPCs), which are ion channels located on the membranes of lysosomes and endosomes.

Given the significance of the NAADP-TPC signaling axis in cellular physiology and its emerging role in various pathologies such as cancer and lysosomal storage diseases, the development of specific pharmacological tools to modulate this pathway is of paramount importance. This compound has emerged as a potent and selective antagonist of NAADP-mediated Ca²⁺ signaling. This technical guide provides a comprehensive overview of the role of this compound in lysosomal calcium signaling, its mechanism of action, and its application as a research tool. We present quantitative data on its effects, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.

This compound: A Selective Antagonist of TPCs

This compound is a structural analog of NAADP that acts as a selective antagonist of TPCs, thereby inhibiting NAADP-induced Ca²⁺ release from lysosomal stores. Its stereoisomer, trans-Ned19, also exhibits inhibitory activity, though this compound is generally more potent.

Mechanism of Action

This compound exerts its inhibitory effect by targeting TPCs, primarily TPC1 and TPC2, which are the principal NAADP-sensitive Ca²⁺ release channels on endo-lysosomal membranes. Evidence suggests that this compound does not directly compete with NAADP for the same binding site but rather acts as a non-competitive antagonist. Interestingly, the effect of Ned-19 can be concentration-dependent; at nanomolar concentrations, it has been observed to potentiate NAADP-induced TPC2 activation, while at micromolar concentrations, it acts as an inhibitor[1]. This dual activity highlights the complexity of its interaction with the TPC channel complex.

The high degree of colocalization of fluorescently-labeled this compound with lysosomal markers like LysoTracker confirms its site of action within the endo-lysosomal system[2]. By blocking TPCs, this compound effectively attenuates the initial localized Ca²⁺ release from lysosomes, which in many cellular contexts is a necessary trigger for a larger, global cytosolic Ca²⁺ signal through a process known as calcium-induced calcium release (CICR) from the endoplasmic reticulum.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the effects of this compound on lysosomal Ca²⁺ signaling and related cellular processes.

| Parameter | Cell Type | Agonist | Effect | IC₅₀ / Concentration | Reference |

| Inhibition of Ca²⁺ Rise | Rat Aortic Smooth Muscle Cells | 100 µM Norepinephrine | ~50-60% inhibition | IC₅₀ = 2.7 µM | [2] |

| Rat Aortic Smooth Muscle Cells | 5-HT, Ang II, AVP | Slight decrease | 25 µM | [2] | |

| Memory CD4+ T cells | TCR activation | Concentration-dependent inhibition | 250-300 µM | ||

| Astrocytes | 10 µM Glutamate | Inhibition of Ca²⁺ mobilization | 1 µM | ||

| NAADP Binding Inhibition | [³²P]NAADP | Inhibition | IC₅₀ = 15 µM | ||

| NAADP-Induced Ca²⁺ Release Inhibition | NAADP | Inhibition | IC₅₀ = 800 nM | ||

| Effect on TPC2 Activity | Reconstituted TPC2 channels | NAADP | Potentiation | Nanomolar concentrations | |

| Reconstituted TPC2 channels | NAADP | Non-competitive antagonism | 1 µM |

| Cellular Process | Cell Type | Treatment | Effect | Reference |

| Autophagy | HeLa cells overexpressing TPC2 | 10 µM Ned-19 | Decreased LC3-II and p62 levels | |

| Astrocytes | 1 µM Ned-19 | Inhibited glutamate-induced autophagy | ||

| Dictyostelium discoideum | trans-Ned-19 | Reduced autophagic flux | ||

| Lysosomal pH | PS1KO cells | 0.5 mM Ned-19 | No alteration of lysosomal pH | |

| Cell Viability | B16 melanoma cells | Ned-19 | Decreased proliferation, induced apoptosis | |

| Colorectal cancer cells | Ned-19 | Decreased proliferation |

Signaling Pathway

The following diagram illustrates the role of this compound in the lysosomal Ca²⁺ signaling pathway.

Caption: this compound inhibits NAADP-mediated lysosomal Ca²⁺ release.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study lysosomal Ca²⁺ signaling.

Preparation of this compound Stock Solution

This compound is a fluorescent molecule. Protect it from light and store it at -20°C. For long-term storage, -80°C is recommended.

-

Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Measurement of Lysosomal Calcium Release using Fluo-4 AM

This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration following stimulation, which indirectly reflects lysosomal Ca²⁺ release.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Fluo-4 AM (Acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Agonist (e.g., NAADP-AM, Norepinephrine)

-

Ionomycin (positive control)

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Inhibitor Incubation: Incubate the cells with the desired concentration of this compound in HBSS for 10-30 minutes prior to stimulation.

-

Imaging and Stimulation:

-

Mount the dish on the fluorescence microscope.

-

Acquire a baseline fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm).

-

Add the agonist to stimulate Ca²⁺ release and continue recording the fluorescence signal.

-

At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence signal (Fmax) for calibration purposes.

-

-

Data Analysis: Analyze the change in fluorescence intensity over time. The fluorescence signal is proportional to the cytosolic Ca²⁺ concentration. Compare the amplitude and kinetics of the Ca²⁺ transient in the presence and absence of this compound.

Lysosomal Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane. This protocol is a general guide and requires specialized equipment and expertise.

Materials:

-

Cells with enlarged lysosomes (e.g., treated with vacuolin-1)

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette and bath solutions mimicking cytosolic and lysosomal lumenal conditions, respectively.

-

This compound

-

NAADP

Procedure:

-

Lysosome Enlargement: Treat cells with a reagent like vacuolin-1 to induce the formation of enlarged lysosomes that are accessible for patch-clamping.

-

Cell Preparation: Gently lyse the cells to release the enlarged lysosomes.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.

-

Patching:

-

Under visual guidance (microscopy), approach an enlarged lysosome with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the lysosomal membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-lysosome configuration.

-

-

Recording:

-

Record channel activity in voltage-clamp or current-clamp mode.

-

To study the effect of this compound, it can be included in the bath solution (cytosolic side) or the pipette solution (luminal side), depending on the experimental question.

-

Apply NAADP to the bath solution to activate TPCs and observe the inhibitory effect of this compound.

-

-

Data Analysis: Analyze the recorded currents to determine channel properties such as conductance, open probability, and ion selectivity, and how these are modulated by this compound.

Autophagy Flux Assay (LC3 Turnover)

This western blot-based assay measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux.

Materials:

-

Cells cultured in multi-well plates

-

This compound

-

Autophagy inducer (e.g., starvation, rapamycin)

-

Lysosomal inhibitors (e.g., bafilomycin A1 or a combination of E64d and pepstatin A)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and western blotting apparatus

-

Primary antibodies against LC3 and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and treat with the autophagy inducer in the presence or absence of this compound.

-

For each condition, have a parallel set of wells treated with a lysosomal inhibitor for the last 2-4 hours of the experiment. This will block the degradation of LC3-II and allow for the measurement of its accumulation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against LC3 and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control.

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference in the presence of this compound indicates an inhibition of autophagic flux.

-

Measurement of Lysosomal pH using LysoSensor Dyes

This method uses a ratiometric fluorescent dye to measure the pH of the lysosomal lumen.

Materials:

-

Cells cultured on glass-bottom dishes

-

LysoSensor™ Yellow/Blue DND-160

-

Calibration buffers of known pH (e.g., ranging from pH 4.0 to 6.0) containing nigericin and monensin (ionophores)

-

Fluorescence microscope with appropriate filter sets for ratiometric imaging

Procedure:

-

Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in culture medium for 5-10 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed medium.

-

Imaging:

-

Acquire images at two different emission wavelengths (e.g., ~450 nm and ~520 nm) using a single excitation wavelength (~360 nm).

-

Treat the cells with this compound and record any changes in the fluorescence ratio over time.

-

-

Calibration:

-

At the end of the experiment, incubate the cells with the calibration buffers containing the ionophores. This will equilibrate the lysosomal pH with the extracellular pH.

-

Acquire images for each calibration buffer to generate a standard curve of fluorescence ratio versus pH.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each lysosome. Use the standard curve to convert these ratios into pH values.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of NAADP-mediated lysosomal Ca²⁺ signaling in cellular function. Its selectivity as a TPC antagonist allows for the precise interrogation of this pathway. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the multifaceted contributions of lysosomal Ca²⁺ signaling in health and disease. As our understanding of the spatial and temporal dynamics of lysosomal Ca²⁺ continues to evolve, the use of specific pharmacological probes like this compound will be instrumental in uncovering novel therapeutic targets and strategies for a range of human disorders.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Principles of cis-Ned19 as a Two-Pore Channel (TPC) Inhibitor

This technical guide provides a comprehensive overview of the core principles of this compound as a pharmacological inhibitor of Two-Pore Channels (TPCs). It details the mechanism of action, binding site, and effects on cellular signaling, supported by quantitative data and experimental methodologies.

Introduction to Two-Pore Channels and Ned-19

Two-Pore Channels (TPCs) are cation-permeable ion channels primarily located on the membranes of acidic endolysosomal organelles.[1] They are crucial mediators of intracellular calcium (Ca²⁺) signaling. A key activator of TPCs is the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), which is considered the most potent Ca²⁺-mobilizing agent known.[2][3] Upon activation, TPCs release Ca²⁺ from these acidic stores, which can then trigger further Ca²⁺ release from the endoplasmic reticulum, a phenomenon known as calcium-induced calcium release (CICR).[1][4]

Given their role in diverse physiological processes, TPCs have become significant targets for pharmacological modulation. Ned-19, and its stereoisomer this compound, are synthetic, cell-permeant molecules developed as antagonists of the NAADP pathway. Identified through virtual screening as a structural analogue of NAADP, this compound is widely used as a chemical probe to investigate the functional roles of TPCs in cellular processes.

Mechanism of Action

The precise mechanism of this compound's action is complex and appears to be multifaceted, involving both indirect antagonism of the NAADP pathway and direct, allosteric modulation of the TPC protein.

-

NAADP Pathway Antagonism : The primary and most widely cited function of Ned-19 is as a non-competitive antagonist of NAADP-mediated Ca²⁺ release. In sea urchin egg homogenates, 100 µM Ned-19 was shown to inhibit Ca²⁺ release triggered by NAADP without affecting pathways mediated by other messengers like IP₃ or cADPR. It achieves this by competing with [³²P]NAADP for binding to its receptor protein.

-

Concentration-Dependent Dual Effects : Studies on reconstituted TPC2 channels in planar lipid bilayers have revealed a dual, concentration-dependent effect. At low nanomolar concentrations (e.g., 30-100 nM), Ned-19 can potentiate or even directly activate TPC2 channels. Conversely, at higher micromolar concentrations (≥1 µM), it acts as a non-competitive inhibitor, completely shutting the channel. This suggests a complex interaction with at least two distinct sites on the channel or its regulatory complex.

-

Allosteric Inhibition : Cryo-electron microscopy studies of TPC1 from Arabidopsis thaliana have provided structural insights into the inhibitory mechanism. The data show that trans-Ned19 binds to a site at the interface between the second voltage-sensing domain (VSDII) and the pore domains. This binding effectively "clamps" these domains together, allosterically blocking the conformational change required for channel activation and ion permeation.

-

Direct vs. Indirect Action : There is ongoing discussion about whether Ned-19 acts directly on the TPC protein or via an accessory protein required for NAADP binding. While structural data show a direct binding site, some evidence suggests that the native NAADP-TPC interaction is complex and may involve other proteins, implying Ned-19 could also exert its effects indirectly.

Binding Site of Ned-19

Structural analysis of TPC1 co-crystallized with trans-Ned19 has identified a specific, high-affinity binding pocket. This site is distinct from the binding sites of other TPC modulators.

The binding involves several key amino acid residues:

-

F229 in the S5 helix

-

W232 in the S5 helix, which engages in both hydrophobic pi-stacking and a hydrogen bond with the carboxylate group of Ned19

-

L255 in the PI helix

-

F444 in the S10 helix

-

W647 in the S12 helix

These interactions clamp VSDII to the pore domains, stabilizing the channel in a closed, non-conducting state. This allosteric site is located on the luminal (extracellular-facing) side of the VSDII/pore domain interface.

Quantitative Data on this compound Activity

The efficacy of this compound varies depending on the cell type, the specific TPC isoform, and the agonist used for stimulation. The following table summarizes key quantitative findings from the literature.

| Parameter | Cell Type / System | Agonist | Value | Notes | Reference |

| IC₅₀ | Rat Aortic Smooth Muscle Cells (SMCs) | Norepinephrine (100 µM) | 2.7 µM | This compound was more potent than trans-Ned19 (IC₅₀ = 8.9 µM). | |

| Inhibition | Rat Aortic SMCs | Norepinephrine (100 µM) | ~60% at 25 µM | Both stereoisomers achieved similar maximal inhibition. | |

| Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Histamine (1 µM) | Strong suppression at 25 µM | cis- and trans-isomers showed nearly identical potency. | |

| Inhibition | Murine Memory CD4⁺ T Cells | TCR Activation | Inhibition at 250-300 µM | Concentration-dependent inhibition of receptor-mediated Ca²⁺ flux. | |

| Potentiation | Murine Memory CD4⁺ T Cells | TCR Activation | Stimulation at 50-200 µM | Lower concentrations enhanced the Ca²⁺ signal. | |

| Channel Inhibition | Reconstituted TPC2 in lipid bilayer | NAADP (10 nM) | Complete inhibition at 1 µM | Non-competitive antagonism observed in a cell-free system. | |

| Channel Activation | Reconstituted TPC2 in lipid bilayer | - | Activation at nanomolar concentrations | In the absence of NAADP, Ned-19 could directly activate the channel. |

Key Experimental Protocols

Protocol 1: Intracellular Calcium Imaging with Fura-2

This protocol is used to measure changes in cytosolic Ca²⁺ concentration ([Ca²⁺]i) in response to agonists and inhibitors.

-

Cell Preparation : Culture cells (e.g., rat aortic SMCs) on glass coverslips to an appropriate confluency.

-

Dye Loading : Incubate cells with 3-5 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

-

Washing : Wash the cells gently to remove extracellular Fura-2 AM.

-

Inhibitor Incubation : Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 10-20 minutes prior to stimulation.

-

Data Acquisition : Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and record the emission at 510 nm.

-

Baseline and Stimulation : Record a stable baseline fluorescence ratio for 1-2 minutes. Apply the agonist (e.g., 100 µM norepinephrine) and continue recording to capture the resulting Ca²⁺ transient.

-

Analysis : The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to [Ca²⁺]i. Compare the peak response in control vs. This compound-treated cells.

Protocol 2: Single-Channel Recording in Planar Lipid Bilayers

This cell-free method allows for the direct study of TPC channel properties and their modulation by this compound.

-

Bilayer Formation : Form an artificial planar lipid bilayer (e.g., from a solution of synthetic phospholipids) across a small aperture separating two chambers, designated cis (cytosolic) and trans (luminal).

-

Protein Incorporation : Purify TPC2 protein and incorporate it into the bilayer from the cis chamber. Successful incorporation is verified by observing characteristic single-channel currents.

-

Asymmetric Solutions : Maintain asymmetric ion conditions to mimic the physiological environment. The cis chamber contains a K⁺-based solution at neutral pH (7.2), while the trans chamber contains a solution with 200 µM Ca²⁺ at an acidic pH (e.g., 4.8) to mimic the lysosomal lumen.

-

Channel Activation : Add an activator, such as 10 nM NAADP, to the cis chamber to induce channel opening.

-

Inhibitor Application : Sequentially add increasing concentrations of this compound to the cis chamber while continuously recording channel activity (voltage-clamp mode).

-

Data Analysis : Analyze the recordings to determine the channel's open probability (Po). Plot Po as a function of this compound concentration to determine its inhibitory or potentiating effects.

Protocol 3: Subcellular Localization via Fluorescence Microscopy

This protocol is used to visualize the accumulation of this compound within the cell, confirming its targeting to acidic organelles.

-

Cell Culture : Grow cells (e.g., SMCs) on glass-bottom dishes.

-

Lysosome Staining : Incubate cells with a lysosome-specific fluorescent probe, such as LysoTracker Red, according to the manufacturer's instructions.

-

This compound Incubation : this compound is intrinsically fluorescent. Incubate the cells with fluorescent this compound for approximately 20 minutes.

-

Imaging : Wash the cells and immediately image them using a confocal fluorescence microscope.

-

Co-localization Analysis : Acquire images in the separate channels for this compound (blue/green fluorescence) and LysoTracker (red fluorescence). Merge the images and analyze the degree of overlap (co-localization) to confirm that this compound accumulates in lysosomes and lysosome-like vesicles.

Mandatory Visualizations

Caption: NAADP signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for intracellular calcium imaging.

Caption: Allosteric inhibition of TPC by this compound clamping domains.

References

- 1. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of cis-Ned19: A Technical Guide to its Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of cis-Ned19, a potent antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. By delving into its mechanism of action, this document serves as a critical resource for researchers investigating intracellular calcium signaling and professionals engaged in the development of novel therapeutics targeting this pathway. We present detailed experimental protocols, quantitative data summaries, and visual representations of the associated signaling cascades to facilitate a deeper understanding and further exploration of this compound's role in cellular physiology and pathophysiology.

Core Cellular Target: Two-Pore Channels (TPCs) on Acidic Organelles

The primary cellular targets of this compound are the Two-Pore Channels (TPCs), a family of ion channels predominantly located on the membranes of acidic organelles such as lysosomes and endolysosomes.[1][2] These channels, particularly TPC1 and TPC2, are gated by the second messenger NAADP, the most potent known mobilizer of intracellular calcium.[3] this compound exerts its effects by acting as an antagonist of NAADP-mediated Ca²⁺ release from these acidic stores.[2][4]

The interaction of this compound with the NAADP receptor is complex. Evidence suggests a two-binding site model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site. At low concentrations, NAADP binds to the high-affinity site, leading to receptor desensitization. Higher concentrations are required to activate the low-affinity site and trigger calcium release. This compound is thought to interfere with this process, thereby inhibiting the downstream calcium signal.

The localization of this compound has been shown to colocalize with lysosomal markers, further supporting its action on TPCs within these acidic vesicles. The functional consequence of TPC inhibition by this compound is the attenuation of cellular processes that are dependent on NAADP-evoked calcium signals. These processes are diverse and cell-type specific, ranging from smooth muscle contraction to T-cell activation and autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its interactions with the NAADP signaling pathway.

| Compound | Assay | Cell/Tissue Type | IC₅₀ | Reference |

| This compound | Inhibition of Norepinephrine-induced [Ca²⁺]i rise | Rat Aortic Smooth Muscle Cells | 2.7 µM | |

| trans-Ned19 | Inhibition of Norepinephrine-induced [Ca²⁺]i rise | Rat Aortic Smooth Muscle Cells | 8.9 µM | |

| Ned-19 | Inhibition of [³²P]NAADP binding | Sea Urchin Egg Homogenate | 4 µM | |

| Ned-20 | Inhibition of [³²P]NAADP binding | Sea Urchin Egg Homogenate | 1.2 µM | |

| trans-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | 6 nM | |

| cis-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | 800 nM |

Table 1: Inhibitory Concentrations (IC₅₀) of Ned-19 and its Analogs. This table provides a comparative summary of the half-maximal inhibitory concentrations for this compound and its related compounds in different experimental settings.

| Parameter | Value | Biological System | Reference |

| Kd for [³²P]NAADP | ~0.193 nM | Sea Urchin (L. pictus) Egg Homogenate |

Table 2: Binding Affinity of NAADP. This table highlights the high affinity of NAADP for its receptor, as determined by radioligand binding assays.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for intracellular calcium imaging.

Caption: Workflow for siRNA-mediated knockdown of TPCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.

Protocol 1: Intracellular Calcium Measurement using Fluo-4 AM

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation in the presence or absence of this compound.

Materials:

-

Cultured cells (e.g., human aortic smooth muscle cells - HASMC)

-

6-well tissue culture plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Agonist stock solution (e.g., Norepinephrine)

-

Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 490/525 nm)

Procedure:

-

Cell Seeding: The day before the experiment, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the assay.

-

Dye Loading: a. Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing and De-esterification: a. After incubation, remove the loading solution and wash the cells twice with HBSS to remove extracellular dye. b. Add fresh HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.

-

Inhibition with this compound: a. For the experimental group, replace the HBSS with a solution of this compound in HBSS at the desired final concentration. b. For the control group, add HBSS containing the same concentration of DMSO as the this compound-treated wells. c. Incubate for 10-20 minutes at room temperature.

-

Calcium Imaging: a. Mount the plate on the fluorescence microscope or plate reader. b. Begin recording the baseline fluorescence intensity. c. Add the agonist (e.g., norepinephrine) to the wells to achieve the desired final concentration and continue recording the fluorescence for several minutes to capture the full calcium response.

-

Data Analysis: a. The change in [Ca²⁺]i is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F₀), i.e., F/F₀. b. Compare the peak F/F₀ and the area under the curve for the control and this compound-treated cells to quantify the inhibitory effect of this compound.

Protocol 2: siRNA-Mediated Knockdown of TPC1 and TPC2

Objective: To specifically reduce the expression of TPC1 and TPC2 to confirm their role in mediating agonist-induced calcium signals.

Materials:

-

Cultured cells (e.g., smooth muscle cells)

-

6-well tissue culture plates

-

siRNA targeting TPC1, TPC2, and a non-targeting (scrambled) control

-

Transfection reagent (e.g., Lipofectamine® RNAiMAX)

-

Opti-MEM® I Reduced Serum Medium

-

Culture medium

-

Reagents for qPCR or Western blotting for validation

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute the siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Transfection: a. Add the siRNA-lipid complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 48-72 hours at 37°C to allow for knockdown of the target proteins.

-

Validation of Knockdown: a. qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for TPC1, TPC2, and a housekeeping gene to determine the relative mRNA levels. b. Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for TPC1, TPC2, and a loading control to assess protein levels.

-

Functional Assay: Perform the intracellular calcium measurement assay as described in Protocol 1 on the transfected cells to determine the effect of TPC1 and/or TPC2 knockdown on the agonist-induced calcium response.

Protocol 3: Radioligand Binding Assay for NAADP Receptor

Objective: To determine the binding affinity of compounds like this compound to the NAADP receptor.

Materials:

-

Sea urchin egg homogenate (a rich source of NAADP receptors) or cell/tissue membrane preparations

-

[³²P]NAADP (radioligand)

-

Unlabeled NAADP and test compounds (e.g., this compound)

-

Binding buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure (Competition Binding Assay):

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up triplicate reactions for each concentration of the competitor (this compound).

-

Binding Reaction: a. To each tube/well, add the binding buffer. b. Add varying concentrations of the unlabeled competitor (this compound). c. Add a fixed concentration of [³²P]NAADP (typically at or below its Kd value). d. Initiate the binding reaction by adding the sea urchin egg homogenate or membrane preparation. e. Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Termination of Binding: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. b. Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the percentage of specific [³²P]NAADP binding as a function of the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound. c. The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

This technical guide provides a foundational understanding of the cellular interactions of this compound, equipping researchers with the necessary knowledge and protocols to further investigate its role in NAADP-mediated signaling. The provided data and visualizations serve as a valuable reference for experimental design and data interpretation in this dynamic field of research.

References

- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Generation and characterization of a lysosomally targeted, genetically encoded Ca2+-sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Interaction of cis-Ned19 with Acidic Organelles

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as one of the most potent intracellular second messengers responsible for mobilizing calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes. This process is primarily mediated by two-pore channels (TPCs), which are located on the membranes of these organelles. The pharmacological tool cis-Ned19 has emerged as a critical antagonist in the study of NAADP-mediated signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with TPCs on acidic organelles, quantitative data on its efficacy, and detailed experimental protocols for its application in research.

The NAADP Signaling Pathway and Acidic Ca²⁺ Stores

Acidic organelles, historically viewed as cellular degradation centers, are now understood to be crucial Ca²⁺ storage compartments. The release of Ca²⁺ from these stores is initiated by NAADP, which binds to and activates TPCs (primarily TPC1 and TPC2). This initial release can act as a trigger, leading to a more substantial, global Ca²⁺ signal through a mechanism known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum. The NAADP/TPC signaling pathway is implicated in a wide range of physiological processes, making it a significant target for investigation and therapeutic development.

Mechanism of Action of this compound

This compound is a cell-permeant small molecule that functions as a non-competitive antagonist of NAADP signaling. Its primary mechanism involves the inhibition of TPCs located on endolysosomal vesicles. Studies have demonstrated a high degree of co-localization between fluorescently-labeled this compound and LysoTracker, a marker for acidic organelles, confirming its site of action.

A key characteristic of Ned-19's interaction with TPC2 is its concentration-dependent dual effect. At low nanomolar concentrations (e.g., 30-100 nM), Ned-19 can potentiate or stimulate NAADP-mediated TPC2 activation. Conversely, at higher micromolar concentrations (≥1 µM), it acts as a potent inhibitor. This bimodal activity necessitates careful dose-response studies in experimental designs.

Evidence also suggests the NAADP receptor may possess two distinct binding sites: a high-affinity "locking" site responsible for desensitization and a low-affinity "opening" site for channel activation. The development of Ned-19 analogues has provided direct evidence for this two-site model, where Ned-19 itself appears to inhibit both binding and Ca²⁺ release.

Quantitative Data Summary

The efficacy of this compound varies depending on the cell type, the specific agonist used, and the TPC isoform present. The following table summarizes key quantitative data from various studies.

| Parameter | Cell Type / Model | Agonist / Condition | Value | Reference |

| IC₅₀ | Rat Aortic Smooth Muscle Cells | Norepinephrine (100 µM) | 2.7 µM | |

| IC₅₀ | Mouse Pancreatic Islets | Glucose (15 mM) | 3 µM | |

| Inhibition | Reconstituted TPC2 Channels | NAADP (10 nM) | 1 µM (Complete Block) | |

| Inhibition | Sea Urchin Egg Homogenate | NAADP | 100 µM | |

| Inhibition | Murine Memory CD4⁺ T Cells | TCR Stimulation | 300 µM | |

| Inhibition | HUVECs | Histamine (1 µM) | ~5-10 µM | |

| Potentiation | Reconstituted TPC2 Channels | NAADP | 30 - 100 nM |

Signaling Pathways and Logical Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows associated with this compound.

An In-depth Technical Guide to the Core Chemical and Physical Properties of cis-Ned19

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ned19 is a potent and specific antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway, a critical calcium signaling cascade involved in a myriad of cellular processes. As a cell-permeant small molecule, this compound has emerged as an invaluable tool for dissecting the physiological and pathological roles of NAADP-mediated Ca2+ release. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action within the NAADP signaling pathway.

Chemical and Physical Properties

This compound, systematically named (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below. There has been some discrepancy in the literature and commercial sources regarding its molecular formula and weight; this guide will adhere to the properties of the carboxylic acid form.

Table 1: General Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid[1] |

| CAS Number | 1137264-00-6[2] |

| Molecular Formula | C30H31FN4O3[2] |

| Molecular Weight | 514.59 g/mol [2] |

| Appearance | Solid |

| Purity | ≥97% (typically analyzed by HPLC)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

| Predicted LogP | 3.68 |

| Cell Permeability | Yes |

Table 3: Spectroscopic and Biological Activity Data for this compound

| Property | Value |

| Excitation Wavelength (λex) | 368 nm |

| Emission Wavelength (λem) | 425 nm |

| IC50 for Ca2+ release inhibition | 800 nM |

| IC50 for [32P]NAADP binding | 15 µM |

Signaling Pathway of NAADP and the Role of this compound

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium from acidic organelles, primarily lysosomes and endosomes. This initial release of Ca2+ often acts as a trigger, which is then amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP3Rs), leading to a global cytosolic Ca2+ signal. The primary molecular targets of NAADP are the two-pore channels (TPCs) located on the membranes of these acidic stores.

This compound acts as a non-competitive antagonist of this pathway. It inhibits NAADP-mediated Ca2+ release, thereby preventing the downstream signaling events. Due to its intrinsic fluorescence, this compound can also be used to fluorescently label NAADP receptors in intact cells.

References

Methodological & Application

Application Notes and Protocols for cis-Ned19 in Live-Cell Calcium Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1][2] This signaling pathway is crucial in various cellular processes, including T-cell activation, smooth muscle contraction, and cellular proliferation.[3][4] cis-Ned19 is a cell-permeant antagonist of the NAADP pathway. It acts as a non-competitive antagonist, inhibiting NAADP-induced Ca²⁺ release by targeting two-pore channels (TPCs) on the surface of these acidic stores.[3] These application notes provide a detailed protocol for utilizing this compound as a tool to investigate NAADP-mediated calcium signaling in live cells.

Mechanism of Action

This compound specifically blocks the action of NAADP, preventing the release of Ca²⁺ from endolysosomal vesicles. This allows researchers to dissect the contribution of the NAADP/TPC pathway from other calcium release mechanisms, such as those mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR). Evidence suggests that this compound does not affect Ca²⁺ release from the endoplasmic reticulum, the primary target of IP₃ and cADPR.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of this compound observed in various studies. This data can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

| Parameter | Cell Type | Agonist | This compound Concentration | Observed Effect | Reference |

| IC₅₀ | Rat Aortic Smooth Muscle Cells | Norepinephrine (100 µM) | 2.7 µM | Inhibition of [Ca²⁺]i rise | |